molecular formula C11H12O B1410535 1-Ethynyl-4-methoxy-2,5-dimethylbenzene CAS No. 1565645-14-8

1-Ethynyl-4-methoxy-2,5-dimethylbenzene

Cat. No. B1410535
M. Wt: 160.21 g/mol
InChI Key: UXOJLVIRXNBPDH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH .


Synthesis Analysis

The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Molecular Structure Analysis

The molecular weight of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene is 146.19 . The structure of this compound can be represented as a benzene ring substituted with a methoxy group, two methyl groups, and an ethynyl group .


Chemical Reactions Analysis

1-Ethynyl-4-methoxy-2,5-dimethylbenzene reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxy-2,5-dimethylbenzene is a solid with a melting point of 30-34 °C (lit.) .

Scientific Research Applications

Polymer Synthesis

Ethynyl-substituted aromatic compounds are known for their role in the synthesis of conjugated polymers. For example, polymers synthesized from 1-methoxy-4-ethoxybenzene derivatives exhibit a range of electrical conductivities and are characterized by their solubility in common organic solvents, indicating potential applications in organic electronics and optoelectronic devices (Moustafid et al., 1991). Similarly, the synthesis of conjugated rigid rod bis(carboxylato) ligands from 4-ethynylmethylbenzoate derivatives highlights the utility of ethynyl-substituted compounds in creating materials with specific optical properties and phase behavior (Fasina et al., 2005).

Organic Electronics

The interactions between alkynes and functional groups in ethynyl-substituted compounds can significantly influence their electronic properties. Studies on 1-ethynyl-8-methoxynaphthalenes have shown that even small changes in the substituents can affect electron-attracting powers, suggesting applications in designing materials with tailored electronic properties (Bell et al., 2002).

Material Science

Ethynyl-substituted aromatic compounds are also explored for their applications in material science, particularly in the development of new polymers with unique properties. For instance, the homo- and copolymerization of aromatic diynes like 9,9-Bis(2′-ethylhexyl)-2,7-diethynylfluorene or 1-(2′-ethylhexyloxy)-2,5-diethynyl-4-methoxybenzene results in poly(aryleneethynylenevinylene) π-conjugated polymers, which are significant for their high regio- and stereoselectivity and potential in optoelectronic applications (Pasquini et al., 2009).

properties

IUPAC Name

1-ethynyl-4-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJLVIRXNBPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-methoxy-2,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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